Tris(N,N'-di-i-propylformamidinato)yttrium(III)

Atomic layer deposition Y₂O₃ thin films Precursor process window

Y₂O₃ ALD on thermally sensitive substrates (Ge, III-V, polymers) is bottlenecked by narrow-window, low-throughput Y precursors. Y(DPfAMD)₃ directly resolves these constraints: • ALD window: 150-325 °C (175 °C span) - broadest in its class; enables deposition on low-thermal-budget channel materials • GPC: 1.36 Å/cycle - 1.7× vs. Y(DPAMD)₃, ~6× vs. Y(thd)₃/O₃ - reduces cycle count and process time • Volatilization onset 151 °C; 1 torr vapor pressure at 156 °C - standard bubbler delivery compatible • Film quality: κ = 13.9, Dᵢₜ = 1.25×10¹¹ cm⁻², J_leak ~10⁻⁷ A/cm² at 2 MV/cm - meets gate oxide specifications Available as ≥97% purity solid; air- and moisture-sensitive; packaged under inert atmosphere.

Molecular Formula C21H45N6Y
Molecular Weight 470.5 g/mol
CAS No. 2409013-69-8
Cat. No. B6309669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(N,N'-di-i-propylformamidinato)yttrium(III)
CAS2409013-69-8
Molecular FormulaC21H45N6Y
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.[Y+3]
InChIInChI=1S/3C7H15N2.Y/c3*1-6(2)8-5-9-7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3
InChIKeyTZKYHKDAOQFECV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(N,N'-di-i-propylformamidinato)yttrium(III) (CAS 2409013-69-8): Baseline Identity and Position Among Yttrium ALD/CVD Precursors


Tris(N,N′-di-i-propylformamidinato)yttrium(III) [Y(DPfAMD)₃] is a homoleptic, all-nitrogen-coordinated yttrium(III) complex that has been systematically evaluated as an atomic layer deposition (ALD) precursor for Y₂O₃ thin films [1]. It belongs to the broader class of yttrium tris-formamidinate/amidinate/guanidinate precursors that have emerged as alternatives to conventional β-diketonate [Y(thd)₃] and cyclopentadienyl [Y(Cp)₃] precursors. The compound, with molecular formula C₂₁H₄₅N₆Y and molecular weight 470.53 g/mol, is commercially available as a 97% purity solid that is air- and moisture-sensitive . Its primary application domain is thermal water-assisted ALD of Y₂O₃ for high-κ gate dielectric and protective coating applications.

Why Tris(N,N'-di-i-propylformamidinato)yttrium(III) Cannot Be Substituted by Generic Yttrium Precursors Without Process Re-Optimization


Within the yttrium formamidinate/amidinate/guanidinate family, even subtle differences in the N–C–N ligand backbone (formamidinate –H vs. amidinate –CH₃ vs. guanidinate –N(CH₃)₂) produce substantial differences in volatility, thermal stability, ALD window boundaries, and film quality that render direct plug-and-play substitution impossible. The quantitative evidence consolidated here [1] demonstrates that Y(DPfAMD)₃ exhibits a significantly lower volatilization onset (151 °C vs. 197–209 °C), a broader ALD temperature window spanning 175 °C (vs. ≤75–125 °C for its closest congeners), higher growth per cycle (1.36 Å vs. 0.8–1.1 Å), and superior film permittivity. These differences are not incremental — they directly determine whether a given precursor can be deployed in a low-thermal-budget integration scheme, meet throughput targets, and satisfy gate oxide electrical specifications [2].

Product-Specific Quantitative Evidence Guide for Tris(N,N'-di-i-propylformamidinato)yttrium(III) (CAS 2409013-69-8)


Broader ALD Temperature Window Compared to Closest Amidinate and Guanidinate Analogs

In a water-assisted thermal ALD process, Y(DPfAMD)₃ enables self-limiting growth across a 175 °C-wide temperature window (150–325 °C), whereas the structurally closest congeners Y(DPAMD)₃ and Y(DPDMG)₃ decompose above approximately 275 °C, limiting their upper usable deposition temperature [1]. The guanidinate Y(DPDMG)₃ has a verified ALD window of only 175–250 °C (75 °C span) [2], and Y(DPAMD)₃ exhibits a similarly restricted upper limit [1]. This makes Y(DPfAMD)₃ the only precursor within this homoleptic all-nitrogen-coordinated triad that maintains ALD-mode behavior up to 325 °C.

Atomic layer deposition Y₂O₃ thin films Precursor process window

Significantly Lower Volatilization Onset and Vapor Pressure Temperature vs. Amidinate and Guanidinate Analogs

Comparative thermogravimetric analysis (TGA) under identical conditions (N₂ flow, 5 K/min heating rate) reveals that Y(DPfAMD)₃ begins volatilization at 151 °C, which is 46 °C lower than Y(DPAMD)₃ (197 °C) and 58 °C lower than Y(DPDMG)₃ (209 °C) [1]. The practical consequence is reflected in vapor pressure measurements derived from stepped isothermal TG: Y(DPfAMD)₃ reaches 1 torr vapor pressure at 156 °C, while Y(DPAMD)₃ and Y(DPDMG)₃ require significantly higher temperatures of 201 °C and 206 °C, respectively [1]. This lower evaporation temperature enables reduced bubbler heating requirements and diminishes the risk of premature thermal decomposition during precursor delivery.

Precursor volatility Thermogravimetric analysis Vapor pressure

Superior Thermal Stability with Low Residual Mass Relative to the Guanidinate Analog

In TGA experiments, Y(DPfAMD)₃ exhibits a single-step evaporation with a low residual mass of only 3%, indicating minimal non-volatile decomposition residue within the evaporation temperature range [1]. By comparison, Y(DPDMG)₃ shows a substantially higher residual mass of 8% [1]. Furthermore, during ALD process evaluation, Y(DPfAMD)₃ can be employed at substrate temperatures up to 325 °C, whereas Y(DPDMG)₃ and Y(DPAMD)₃ presumably started to decompose above 275 °C, leading to non-self-limiting growth and higher impurity incorporation [1]. The amidinate Y(DPAMD)₃ has a comparable residual mass (2%) but lacks the process-extending thermal ceiling of the formamidinate.

Thermal stability Residual mass Precursor decomposition

Higher ALD Growth Per Cycle (GPC) vs. Amidinate Analog and β-Diketonate Precursors

Under optimized water-assisted ALD conditions at 300 °C, Y(DPfAMD)₃ delivers a saturated growth per cycle (GPC) of 1.36 Å/cycle [1], which is 1.7× higher than Y(DPAMD)₃ (0.8 Å/cycle) and 1.24× higher than Y(DPDMG)₃ (1.1 Å/cycle at its optimal temperature of 225 °C) [2][3]. The GPC advantage is even more pronounced when compared to the conventional β-diketonate Y(thd)₃/O₃ process, which yields only 0.23 Å/cycle [4], representing a nearly 6× improvement. While cyclopentadienyl-based precursors such as (CpMe)₃Y/H₂O can achieve comparable GPC values of 1.2–1.3 Å/cycle [4], these precursors lack the all-nitrogen coordination that confers the formamidinate's distinctive thermal stability and low impurity profile.

Growth per cycle ALD throughput Deposition rate

Higher Dielectric Permittivity of Resulting Y₂O₃ Films Compared to Guanidinate-Derived Films

Y₂O₃ films deposited from Y(DPfAMD)₃ at 300 °C and integrated into metal-insulator-semiconductor (MIS) capacitor structures exhibit a dielectric permittivity (κ) of 13.9 at 1 MHz, with an electric breakdown field of 4.2–6.1 MV/cm and a low leakage current density of approximately 10⁻⁷ A/cm² at 2 MV/cm [1]. In comparison, Y₂O₃ films deposited from Y(DPDMG)₃ under analogous MIS test conditions yield a lower permittivity of 11, a breakdown field of 4.0–7.5 MV/cm, and a comparable leakage current density [2]. Furthermore, the Y(DPfAMD)₃-derived films show an interface trap density of 1.25 × 10¹¹ cm⁻², which meets the specification requirements for gate oxides in CMOS-based applications [1]. No equivalent interface trap density data have been reported for Y(DPAMD)₃-derived films.

Dielectric permittivity High-κ gate dielectric MIS capacitor

Demonstrated Sub-Detection-Limit Carbon and Nitrogen Impurity Levels in Y₂O₃ Films

At a deposition temperature of 300 °C, Y₂O₃ films grown from Y(DPfAMD)₃ and water show carbon (C) and nitrogen (N) contamination levels below the detectable limits of nuclear reaction analysis (NRA), with X-ray photoelectron spectroscopy (XPS) confirming high purity and stoichiometry [1]. By contrast, Y₂O₃ films deposited from Y(DPDMG)₃ retain approximately 2 at% carbon contamination even at optimal deposition conditions [2]. While Y(DPAMD)₃ also reportedly yields low-impurity films [3], no quantitative NRA detection-limit data comparable to those for Y(DPfAMD)₃ have been published in a directly comparable experimental configuration.

Thin film purity Nuclear reaction analysis Impurity control

Best Research and Industrial Application Scenarios for Tris(N,N'-di-i-propylformamidinato)yttrium(III) (CAS 2409013-69-8) Based on Quantitative Evidence


High-κ Gate Dielectric Deposition for Advanced CMOS Transistors

The combination of a dielectric permittivity of 13.9, interface trap density of 1.25 × 10¹¹ cm⁻², and leakage current density around 10⁻⁷ A/cm² at 2 MV/cm makes Y(DPfAMD)₃-derived Y₂O₃ films directly suitable for gate oxide integration in CMOS devices [1]. The broad ALD window of 150–325 °C enables deposition on temperature-sensitive high-mobility channel materials (e.g., Ge, III-V) where thermal budget constraints preclude the use of precursors requiring higher substrate temperatures or ozone-based processes.

High-Throughput Y₂O₃ Thin Film Manufacturing for Optical and Protective Coatings

With a GPC of 1.36 Å/cycle — 1.7× higher than Y(DPAMD)₃ and nearly 6× higher than the conventional Y(thd)₃/O₃ process [1][2] — Y(DPfAMD)₃ enables significantly reduced deposition cycle counts and shorter overall process times. This throughput advantage, combined with the low residual mass (3%) that extends precursor source lifetime [1], makes this precursor economically attractive for industrial-scale ALD of Y₂O₃ anti-reflective coatings, waveguide layers, and chemical barrier coatings.

Low-Thermal-Budget ALD Integration for Flexible Electronics and MEMS

The low volatilization onset of 151 °C and the ability to deliver 1 torr vapor pressure at only 156 °C [1] mean that Y(DPfAMD)₃ can be effectively delivered at bubbler temperatures well below those required for Y(DPAMD)₃ (201 °C) or Y(DPDMG)₃ (206 °C). This property is critical for ALD integration schemes targeting polymer-based flexible substrates, MEMS structures with thermally sensitive layers, or back-end-of-line (BEOL) processing where the maximum allowable thermal exposure is strictly limited.

Research on Precursor Structure–Property Relationships in All-Nitrogen-Coordinated Yttrium Complexes

Y(DPfAMD)₃ serves as the benchmark formamidinate within the analytically well-characterized triad of Y(DPfAMD)₃ / Y(DPAMD)₃ / Y(DPDMG)₃, for which head-to-head TGA, vapor pressure, EI-MS fragmentation, and ALD process data are available under matched experimental conditions [1][3]. The quantitative evidence that replacing the formamidinate –H with amidinate –CH₃ or guanidinate –N(CH₃)₂ shifts the volatilization onset by +46 to +58 °C and reduces the ALD ceiling by ~50 °C provides a rational basis for computational screening and rational ligand design of next-generation precursors.

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